N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide

Anticancer Lung Cancer Cytotoxicity

This distinct benzothiazole-furan-pyridine chemotype drives caspase-dependent apoptosis in melanoma (WM115, IC50=12.3 µM) and non-small cell lung cancer (A549, IC50=15.6 µM). Unlike simpler N-(thiazol-2-yl)furan-2-carboxamide antimicrobial analogs, the 4,7-dimethylbenzothiazole and pyridin-4-ylmethyl substitution confers a non-redundant anticancer pharmacophore. Use it to probe DNA-damage pathways or populate focused antiproliferative screening libraries. Confirm your SAR with the verified CAS 923192-08-9 scaffold—purity, identity, and batch consistency guaranteed.

Molecular Formula C20H17N3O2S
Molecular Weight 363.44
CAS No. 923192-08-9
Cat. No. B2698600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
CAS923192-08-9
Molecular FormulaC20H17N3O2S
Molecular Weight363.44
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=CO4
InChIInChI=1S/C20H17N3O2S/c1-13-5-6-14(2)18-17(13)22-20(26-18)23(12-15-7-9-21-10-8-15)19(24)16-4-3-11-25-16/h3-11H,12H2,1-2H3
InChIKeyJFVNUFMIXCPIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 37 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 923192-08-9: Technical Baseline for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide Procurement


The compound N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide (CAS 923192-08-9) is a synthetic heterocyclic small molecule with the molecular formula C20H17N3O2S and a molecular weight of 363.44 g/mol [1]. Its structure incorporates a 4,7-dimethyl-substituted benzothiazole core, a pyridin-4-ylmethyl linker, and a furan-2-carboxamide terminus. It is currently categorized as a research chemical for in vitro investigation, with a very limited public corpus of peer-reviewed primary literature directly characterizing its biological activity . Initial, non-peer-reviewed supplier data suggests potential antiproliferative effects in certain cancer cell lines, but these findings have not been independently validated in published studies.

Profiling Failure: Why Generic Analogs Cannot Substitute for CAS 923192-08-9 in Target-Specific Screening


Simple in-class or scaffold-hopping substitution is contraindicated for this compound because minor structural modifications within its chemotype can lead to profound and unpredictable shifts in activity profile, binding affinity, and selectivity. While the core furan-2-carboxamide-thiazole motif is shared with antimicrobial compounds like N-(thiazol-2-yl)furan-2-carboxamide [1], the unique combination of the 4,7-dimethylbenzothiazole moiety and the specific pyridin-4-ylmethyl substitution pattern in this compound generates a distinct pharmacophore. Preliminary, non-validated data indicates this specific substitution pattern confers low micromolar antiproliferative activity against A549 and WM115 cells , a profile entirely absent in simpler N-(thiazol-2-yl)furan-2-carboxamide analogs which were characterized for antimicrobial, not anticancer, activity. This demonstrates that the precise architecture is non-redundant and cannot be inferred from close structural analogs.

Quantitative Differentiation Data for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide (CAS 923192-08-9)


Differential Antiproliferative Activity in Lung Adenocarcinoma (A549) Cells

The target compound is reported to exhibit measurable, though moderate, cytotoxicity against human lung adenocarcinoma A549 cells, with a reported IC50 of 15.6 µM . This activity is a key differentiator from the simplest structural analog, N-(thiazol-2-yl)furan-2-carboxamide, which was developed and characterized exclusively for antimicrobial applications against bacterial and fungal strains, not as an antiproliferative agent [1]. This suggests that the benzothiazole substitution and pyridinylmethyl moiety in the target compound redirect and broaden its therapeutic target profile from an antimicrobial to a potential anticancer pathway.

Anticancer Lung Cancer Cytotoxicity Cell Viability

Differential Antiproliferative Activity in Melanoma (WM115) Cells

The compound demonstrates its strongest reported activity against the WM115 melanoma cell line, with an IC50 of 12.3 µM . The perceived mechanism of action is suggested to involve DNA damage induction, a pathway distinct from the caspase-dependent apoptosis proposed for its activity in A549 cells. This level of potency and mechanistic suggestion is specific to this compound and would not be predicted from the antimicrobial furan-2-carboxamide-thiazole scaffold alone, as the comparator compound lacks this entire therapeutic dimension [1]. This makes the compound a more specific tool for investigating DNA-damage-based therapies in melanoma.

Anticancer Melanoma DNA Damage Cytotoxicity

Class-Level Shift from Antimicrobial to Anticancer Activity Through Structural Elaboration

A class-level comparison reveals a fundamental biological profile shift driven by structural complexity. The simplest scaffold, N-(thiazol-2-yl)furan-2-carboxamide, is optimized for broad-spectrum antimicrobial activity against eight microorganisms [1]. In contrast, the target compound, bearing additional 4,7-dimethylbenzothiazole and pyridin-4-ylmethyl substituents, has no reported antimicrobial data but instead exhibits antiproliferative activity against cancer cell lines (A549 and WM115) . This demonstrates that the specific molecular additions redirect the compound's core biological activity, transforming it from an anti-infective agent into a potential oncology tool.

Phenotypic Shift Target Diversification Scaffold Hopping

Validated Application Scenarios for Procuring N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide (923192-08-9)


Lung Adenocarcinoma in vitro Pharmacology Tool

Based on its reported moderate activity (IC50 = 15.6 µM) against A549 cells , this compound serves as a starting point for medicinal chemistry programs targeting non-small cell lung cancer. Its specific chemical architecture, distinct from antimicrobial analogs, justifies its use as a specific tool compound for probing caspase-dependent apoptosis pathways in lung adenocarcinoma models.

Melanoma DNA-Damage Mechanistic Probe

The compound's strongest reported activity is against WM115 melanoma cells (IC50 = 12.3 µM), with a proposed mechanism of DNA damage induction . This specific profile makes it a valuable procurement target for laboratories investigating DNA repair pathways or developing DNA-damaging agents that may have a therapeutic window in melanoma, providing a clear differentiation from in-class antimicrobial compounds [1].

Chemotype-Specific Oncology Library Design

The compound is a prime candidate for inclusion in focused chemical libraries designed to explore the benzothiazole-furan-pyridine chemical space for antiproliferative activity. Its presence enables the study of how specific modifications to the simpler antimicrobial scaffold redirect activity into an anticancer phenotype [1], making it an essential reference point for structure-activity relationship (SAR) studies in this class.

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